molecular formula C25H25N3O5 B5428714 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5428714
M. Wt: 447.5 g/mol
InChI Key: MUOJQZGBVPAIDG-XTQSDGFTSA-N
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Description

The compound “4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a dimethoxyphenyl group, a hydroxy group, an imidazole group, and a pyrrol-2-one group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The imidazole group, for example, is a five-membered heterocyclic moiety that can be synthesized from glyoxal and ammonia . Other groups, like the benzoyl and dimethoxyphenyl groups, would likely be introduced through other reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole group, for example, is a five-membered ring containing two nitrogen atoms . The benzoyl group is a carbonyl group attached to a benzene ring, and the dimethoxyphenyl group is a benzene ring with two methoxy groups attached .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its various functional groups. For example, the imidazole group is known to participate in a wide range of chemical reactions due to its amphoteric nature . The benzoyl group could undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole group is known to be highly soluble in water and other polar solvents due to its amphoteric nature .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of other imidazole-containing compounds . Additionally, further studies could investigate the synthesis of this compound, potentially developing more efficient or environmentally friendly methods .

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-32-18-9-10-20(33-2)19(15-18)22-21(23(29)17-7-4-3-5-8-17)24(30)25(31)28(22)13-6-12-27-14-11-26-16-27/h3-5,7-11,14-16,22,29H,6,12-13H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOJQZGBVPAIDG-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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